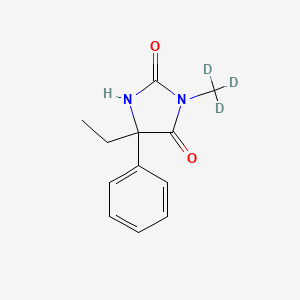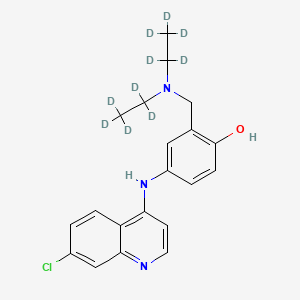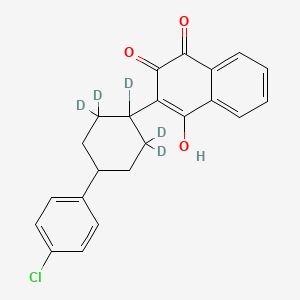
Atovaquone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atovaquone-d5 is an organic compound that has been used in a variety of scientific research applications. It is a synthetic derivative of the natural product atovaquone, which is a quinone-methide compound found in the bark of the South American tree, Quassia amara. It has been used in a wide range of studies, ranging from biochemical and physiological research to drug discovery and development.
Aplicaciones Científicas De Investigación
Atovaquone-d5: A Comprehensive Analysis of Scientific Research Applications
Cancer Treatment: Atovaquone-d5 has shown promise in the treatment of cancer. It has been found to inhibit the proliferation of cancer cells and reduce tumor growth both in vitro and in vivo. For instance, patient-derived cancer stem-like cells treated with atovaquone showed inhibited growth .
Metastasis Inhibition: Studies have demonstrated that Atovaquone-d5 can inhibit colorectal cancer metastasis. It affects the expression of proteins involved in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis .
Antiprotozoal Therapy: As an antiprotozoal agent, Atovaquone-d5 is used to prevent and treat diseases like malaria, toxoplasmosis, and pneumocystis pneumonia (PCP). It works by targeting the mitochondrial electron transport chain of parasites .
Mecanismo De Acción
Target of Action
Atovaquone-d5, a derivative of Atovaquone, primarily targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain . This complex plays a crucial role in cellular respiration and energy production. Atovaquone-d5 also targets other proteins such as PDGFRβ and STAT3 , which are involved in cell proliferation and survival.
Mode of Action
Atovaquone-d5, being a hydroxy-1,4-naphthoquinone analogue of ubiquinone (Co-enzyme Q10), selectively inhibits the mitochondrial electron transport . It interferes with the function of ubiquinone by blocking electron transfer, which disrupts the mitochondrial membrane potential and halts ATP synthesis . This leads to the inhibition of cellular respiration and energy production, causing cell death .
Biochemical Pathways
Atovaquone-d5 affects several biochemical pathways. It inhibits the PDGFRβ/NF-κB signaling pathway , leading to the suppression of EMT-related proteins and related inflammatory factors . It also inhibits the HER2/β-Catenin signaling pathway , reducing the expression of downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc .
Pharmacokinetics
Atovaquone-d5, like Atovaquone, is highly lipophilic . It exhibits low water solubility, which can lead to variable absorption and bioavailability . Its pharmacokinetics can be improved by formulating it as a prodrug or using other strategies to enhance its solubility . The drug is detected in plasma at concentrations ranging from 250 to 50000 ng/mL .
Result of Action
Atovaquone-d5 induces apoptosis and inhibits the growth of cancer cells . It reduces the expression of HER2, β-catenin, and c-Myc, and promotes an increase in apoptosis . It also inhibits oxygen consumption and induces aerobic glycolysis (the Warburg effect), as well as oxidative stress .
Action Environment
The action of Atovaquone-d5 can be influenced by environmental factors. For instance, the presence of oxygen can affect the drug’s ability to inhibit oxygen consumption and induce the Warburg effect . Additionally, the drug’s efficacy can be affected by the presence of other drugs or substances in the environment .
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-YNUDWXFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675642 |
Source


|
| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atovaquone-d5 | |
CAS RN |
1217612-80-0 |
Source


|
| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is the purity of Atovaquone-d5 critical in bioanalytical methods using LC/MS/MS?
A1: Atovaquone-d5, a deuterated form of Atovaquone, is commonly used as an internal standard (IS) in LC/MS/MS methods for quantifying Atovaquone in biological samples. The research highlights that the presence of impurities, such as Atovaquone-d5 to Atovaquone-d8, in the Atovaquone-d4 reference standard can significantly impact method validation []. These impurities may interfere with the accurate quantification of Atovaquone, leading to inaccurate results. Therefore, ensuring high purity of Atovaquone-d5 is crucial for reliable and robust bioanalytical method development and validation.
Q2: What steps can be taken to address purity concerns regarding Atovaquone-d4 as an internal standard?
A2: The study emphasizes the importance of scrutinizing the certificate of analysis and even considering recertification of the Atovaquone-d4 standard if the isotopic purity doesn't meet the claimed specifications []. This ensures that the IS used is of acceptable quality and minimizes the risk of impurities interfering with Atovaquone quantification.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



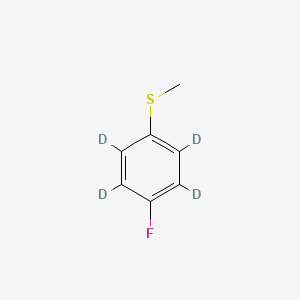
![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)
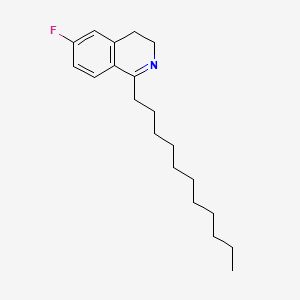

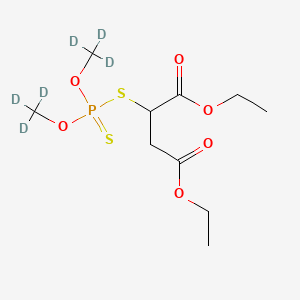

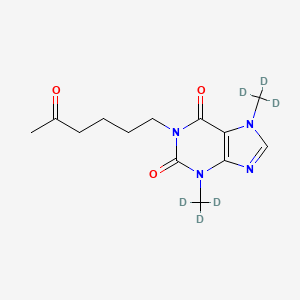
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)

